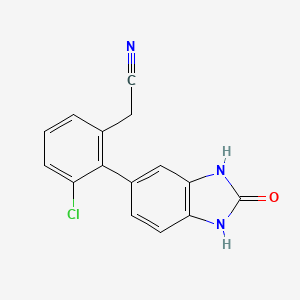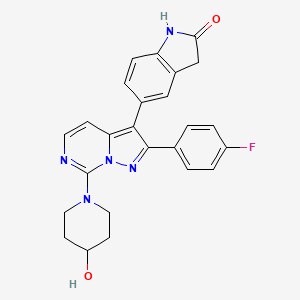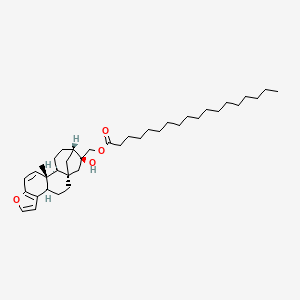
Kahweol stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kahweol stearate is a diterpene found in coffee beans . It exhibits various biological activities such as neuromodulatory, anti-osteoporotic, anti-resorptive, anti-inflammatory, antioxidative, anti-angiogenic, anticancer, and chemopreventive activities . Like other coffee compounds, kahweol may also display hyperlipidemic properties .
Molecular Structure Analysis
Kahweol and its related compound cafestol are structural analogues, with the difference of an additional double bond in the kahweol molecule . The exact molecular structure of Kahweol stearate would require further investigation.Chemical Reactions Analysis
Kahweol has been shown to inhibit the phosphorylation of ERK and partly inhibit phosphorylation of Akt stimulated by receptor activator of nuclear factor kappa-B ligand (RANKL) . It also down-regulates the transcription of osteoclasts markers (Src and cathepsin K) via impairing NFATc1 expression .Wissenschaftliche Forschungsanwendungen
Anticarcinogenic and Antioxidant Properties : Kahweol, including its derivatives like Kahweol stearate, shows promising anticarcinogenic and antioxidant properties, as highlighted in studies on coffee oil components (Dias, Alves, & Benassi, 2013).
Impact on Cancer Cells : Kahweol has been observed to inhibit proliferation and induce apoptosis in certain cancer cells, suggesting potential therapeutic applications in cancer treatment (Oh et al., 2018).
Anti-Angiogenic and Anti-Inflammatory Effects : Research indicates that Kahweol has anti-angiogenic and anti-inflammatory properties, which could contribute to its anticancer effects (Cárdenas, Quesada, & Medina, 2011).
Effect on Cholesterol Levels : The content of Kahweol stearate in coffee beans can influence cholesterol levels, as diterpenes like Kahweol have been associated with hypercholesterolemic effects in humans (Sridevi & Giridhar, 2015).
Sensitization to Cancer Therapies : Kahweol has been shown to sensitize renal carcinoma cells to TRAIL-mediated apoptosis, presenting a novel strategy for cancer treatment (Um et al., 2010).
Neuroprotective Properties : Kahweol exhibits neuroprotective effects against oxidative stress in neuronal cells, which could be beneficial in conditions like Parkinson’s disease (Hwang & Jeong, 2008).
Skin Moisturizing Activities : Kahweol has been identified to have skin moisturizing activities, enhancing hydration and barrier-related genes in skin cells (Chen et al., 2021).
Potential in Diabetes Management : Research suggests that Kahweol can ameliorate pancreatic β-cell function, which could be significant in the context of diabetes management (El‐Huneidi et al., 2021).
Wirkmechanismus
Kahweol exhibits its effects through various mechanisms. It inhibits RANKL-induced osteoclast generation and bone resorbing activity . In cellular and animal models, kahweol inhibits cell proliferation, migration, invasion, and tube formation, and suppresses expression of MCP-1 and COX-2 . It also activates Nrf2 .
Zukünftige Richtungen
Kahweol and its related compounds have shown significant potential in various biological activities. Their anti-inflammatory, anti-diabetic, and anti-cancer properties make them promising candidates for future research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h22-24,26,30,32,34,40H,3-21,25,27-29H2,1-2H3/t30-,32-,34+,36-,37-,38+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNJPOJIQNIFK-BXOACLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kahweol stearate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


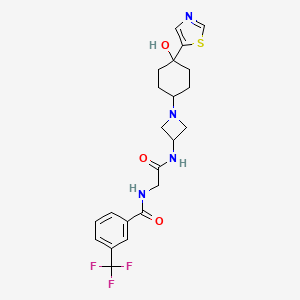
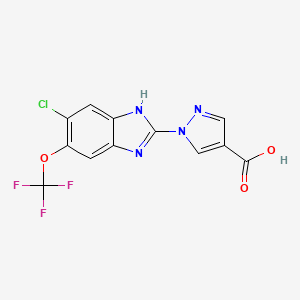
![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)

![3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608229.png)
![N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B608230.png)
![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)
![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)
